molecular formula C9H14O3 B12513504 Hex-3-en-1-yl 2-oxopropanoate

Hex-3-en-1-yl 2-oxopropanoate

Cat. No.: B12513504
M. Wt: 170.21 g/mol
InChI Key: LKNXTZXOBHAYSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-3-en-1-yl 2-oxopropanoate can be synthesized through the esterification of hex-3-en-1-ol with pyruvic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hex-3-en-1-yl 2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hex-3-en-1-yl 2-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hex-3-en-1-yl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid . These interactions can modulate various biochemical pathways and cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

Hex-3-en-1-yl 2-oxopropanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

hex-3-enyl 2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNXTZXOBHAYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867483
Record name Hex-3-en-1-yl 2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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